4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
This compound is known for its structural complexity and potential biological activity, making it a valuable subject of study in various fields such as drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Core: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Amidation Reaction: The final step involves the formation of the amide bond between the piperidine and thiophene moieties under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiophene rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Drug Discovery: This compound is explored for its potential biological activity, making it a candidate for drug development.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: Its unique structural properties make it useful in the design of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that the compound may interact with certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of various pharmaceuticals.
Uniqueness
4-[Methyl-(3-methyl-thiophene-2-carbonyl)-amino]-piperidine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of a piperidine ring and a thiophene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 4-[methyl-(3-methylthiophene-2-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-12-8-11-23-14(12)15(20)18(5)13-6-9-19(10-7-13)16(21)22-17(2,3)4/h8,11,13H,6-7,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZEWPUPXIASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)C2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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